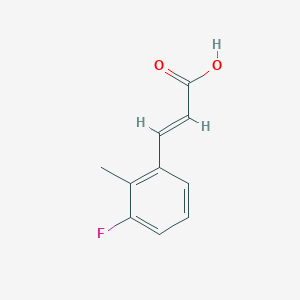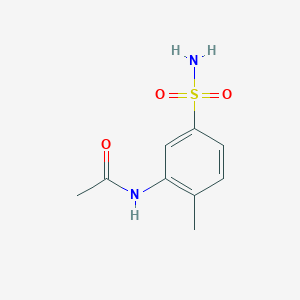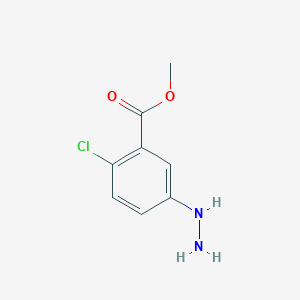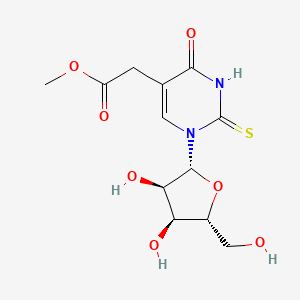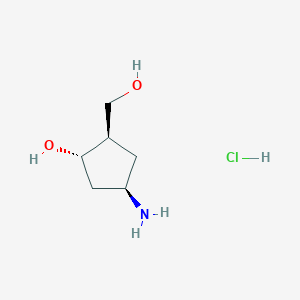
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol, also known as 1α,3β-SCD, is a naturally occurring triterpene alcohol found in the plant family Sapotaceae. It is a naturally occurring compound found in the leaves, bark, and fruit of various species of plants. It has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The compound has been isolated and identified from various sources, such as the leaves of the plant Sapotaceae, the bark of the tree Acacia catechu, and the fruit of the plant Terminalia catappa.
Méthode De Synthèse Détaillée
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "Cholesterol", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Sodium periodate", "Sodium bisulfite", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydrox
Mécanisme D'action
The mechanism of action of 1α,3β-SCD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 1α,3β-SCD has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. Furthermore, 1α,3β-SCD has been shown to inhibit the activity of the enzyme caspase-3, which is involved in apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
1α,3β-SCD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1α,3β-SCD has several advantages for use in laboratory experiments. First, it is a naturally occurring compound, which makes it easier to obtain and use in experiments. Additionally, 1α,3β-SCD is relatively stable, and can be stored for long periods of time without degradation. Furthermore, 1α,3β-SCD is non-toxic, which makes it safe to use in experiments.
However, there are some limitations to using 1α,3β-SCD in laboratory experiments. First, it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Additionally, 1α,3β-SCD is not soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, 1α,3β-SCD is not very soluble in organic solvents, which can make it difficult to use in organic reactions.
Orientations Futures
1α,3β-SCD is a promising compound with potential therapeutic applications. However, there is still much to be learned about the compound and its potential uses. Future research should focus on further elucidating the mechanism of action of 1α,3β-SCD and its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of 1α,3β-SCD, as well as developing new methods for its synthesis. Furthermore, further studies should focus on the
Applications De Recherche Scientifique
1α,3β-SCD has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 1α,3β-SCD has anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1α,3β-SCD has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases. Furthermore, 1α,3β-SCD has been shown to have anti-cancer properties, and may be useful in the treatment of cancer.
Propriétés
Numéro CAS |
134458-49-4 |
|---|---|
Nom du produit |
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol |
Formule moléculaire |
C₂₇H₄₂O₃ |
Poids moléculaire |
414.62 |
Synonymes |
(1R,3S)-5-[2-[(1R,3aR,7aR)-2,3,3a,6,7,7a-Hexahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-1H-inden-4-yl]ethynyl]-4-methyl-4-cyclohexene-1,3-diol; (1R)-5-(((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



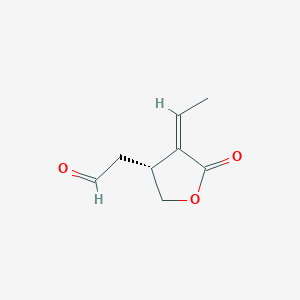
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
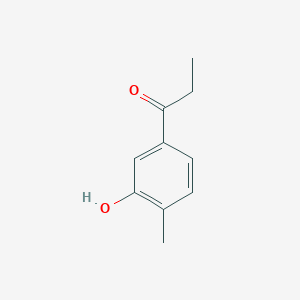
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)
